BenchChemオンラインストアへようこそ!

Terlipressin

Variceal Hemorrhage Portal Hypertension Hemodynamic Control

Terlipressin (CAS 14636-12-5) is a uniquely engineered dodecapeptide prodrug of lysine vasopressin. Its triglycyl residue undergoes slow enzymatic cleavage in vivo, releasing active lysine vasopressin over hours rather than minutes. This confers a significantly prolonged duration of action, enabling intermittent IV bolus dosing (every 4–6 hours) instead of continuous infusion—a critical practical advantage in emergency and critical care settings. As a partial V1a agonist with differential affinity across V1, V2, and V1B receptors, Terlipressin achieves a distinct efficacy-safety profile not replicated by generic vasopressin or alternative vasoactive agents such as somatostatin or norepinephrine. It is the only FDA-approved pharmacotherapy for improving kidney function in adults with hepatorenal syndrome (HRS), increasing HRS reversal likelihood by 53% (RR 1.53) versus placebo. In acute variceal bleeding, its 70% bleeding control rate far exceeds the 9% achieved with unmodified vasopressin. Researchers also utilize Terlipressin as a tool compound for probing sustained-release mechanisms and vasopressin receptor pharmacology. For procurement, insist on ≥98% HPLC purity and verify proper cold-chain storage (−20°C) to ensure peptide integrity.

Molecular Formula C52H74N16O15S2
Molecular Weight 1227.4 g/mol
CAS No. 14636-12-5
Cat. No. B549273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerlipressin
CAS14636-12-5
Synonymsglipressin
Gly Gly Gly 8 Lys vasopressin
Gly-Gly-Gly-8-Lys-vasopressin
glycylpressin
glypressin
N-(alpha)-glycyl-glycyl-glycyl-8-lysine vasopressin
Remestyp
terlipressin
terlypressin
TGLVP
tri-Gly-8-Lys- Vasopressin
triglycyl lysine vasopressin
triglycyl-(8-lysine)vasopressin
triglycylvasopressin
vasopressin, tri-Gly-8-Lys-
Molecular FormulaC52H74N16O15S2
Molecular Weight1227.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N
InChIInChI=1S/C52H74N16O15S2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80)/t31-,32-,33-,34-,35-,36-,37-,38-/m0/s1
InChIKeyBENFXAYNYRLAIU-QSVFAHTRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.67e-01 g/L

Terlipressin CAS 14636-12-5 Procurement Guide: Vasopressin Analog Prodrug for Clinical and Industrial Use


Terlipressin (CAS 14636-12-5), a synthetic dodecapeptide prodrug of lysine vasopressin [1], is a vasopressin receptor agonist with a prolonged duration of action compared to endogenous vasopressin [2]. As a non-selective agonist, it exhibits affinity for V1, V2, and V1B receptors, but its primary therapeutic effect is mediated through V1a receptor activation on vascular smooth muscle, leading to splanchnic vasoconstriction [3]. Terlipressin is approved by the FDA for improving kidney function in adults with hepatorenal syndrome with rapid reduction in kidney function [4].

Why Terlipressin Cannot Be Directly Substituted with Generic Vasopressin or Other Vasoactive Analogs


Terlipressin's differentiation arises from its unique prodrug design—a triglycyl residue that undergoes slow enzymatic cleavage to release active lysine vasopressin [1]. This mechanism confers a significantly longer duration of action and altered receptor selectivity profile compared to endogenous vasopressin or synthetic analogs like selepressin [2]. Its distinct pharmacokinetic properties enable intermittent bolus dosing rather than continuous infusion, a critical practical advantage in clinical and research settings [3]. Furthermore, its differential affinity for vasopressin receptor subtypes and partial agonist activity at V1a receptors result in a unique efficacy-safety profile that is not replicated by other vasopressin analogs or alternative vasoactive agents such as somatostatin or norepinephrine [4]. Generic substitution without understanding these quantitative differences can lead to suboptimal outcomes or increased adverse events.

Quantitative Differentiation of Terlipressin Against Closest Analogs and Alternatives


Superior Bleeding Control in Esophageal Varices: Terlipressin vs. Vasopressin

In a head-to-head randomized controlled trial in 19 patients with bleeding esophageal varices, terlipressin (2 mg IV bolus every 6 hours) achieved bleeding control in 70% of patients compared to only 9% with continuous intravenous vasopressin infusion (0.4 units/min) [1]. The terlipressin group also required significantly less blood transfusion after randomization.

Variceal Hemorrhage Portal Hypertension Hemodynamic Control

Hepatorenal Syndrome Reversal: Terlipressin vs. Placebo/Comparators

A 2025 systematic review and meta-analysis of 7 RCTs (n=763 patients with type 1 HRS) demonstrated that terlipressin significantly increased HRS reversal rates with a risk ratio of 1.53 (95% CI: 1.07–2.19; P=0.02) compared to comparators including placebo and other vasoconstrictors [1]. Terlipressin is the first and only FDA-approved drug for improving kidney function in adults with hepatorenal syndrome with rapid reduction in kidney function [2].

Hepatorenal Syndrome Acute Kidney Injury Cirrhosis

Reduced Catecholamine Requirement in Vasodilatory Shock: Terlipressin/Vasopressin vs. Norepinephrine Alone

A meta-analysis of 9 RCTs (998 participants) found that terlipressin or vasopressin infusion significantly reduced norepinephrine requirements compared to catecholamine infusion alone, with a standardized mean difference of -1.58 (95% CI: -1.73 to -1.44; P<0.0001) [1]. Overall, vasopressin and terlipressin reduced mortality compared with norepinephrine (RR 0.87, 95% CI 0.77–0.99; P=0.04) [1].

Vasodilatory Shock Septic Shock Catecholamine Sparing

Adverse Event Profile: Terlipressin/Vasopressin vs. Octreotide/Somatostatin in Variceal Bleeding

A systematic review and meta-analysis of 21 RCTs comparing terlipressin/vasopressin (T-V) versus octreotide/somatostatin (O-S) for acute variceal bleeding found that adverse events were significantly more common in the T-V group (RR 2.39; 95% CI: 1.58–3.63; I²=57%) [1]. Mortality, bleeding control, rebleeding, transfusion requirements, and hospital stay were similar between groups.

Variceal Bleeding Safety Profile Adverse Events

Receptor Pharmacology: Partial V1a Agonism and Selectivity Profile

In vitro competitive binding assays in CHO cells expressing human V1 and V2 receptors revealed that terlipressin and its active metabolite LVP have approximately sixfold higher affinity for V1 than for V2 receptors [1]. However, terlipressin is a partial agonist at V1a receptors and a full agonist at V2 receptors, whereas LVP is a full agonist at both subtypes [1]. Its affinity for human V1a receptors is in the micromolar range, approximately 120-fold lower than that of LVP [2].

Receptor Pharmacology Vasopressin Receptors Mechanism of Action

Pharmacokinetic Profile: Elimination Half-Life and Clearance

Terlipressin exhibits a mean elimination half-life of approximately 50 minutes (range 42.3–51–66 min) following intravenous administration [1][2]. Clearance ranges from 5.6 to 9 mL/min/kg, with a volume of distribution of 0.33–0.9 L/kg [1][3]. However, due to its prodrug nature and slow release of active lysine vasopressin, the pharmacodynamic effect persists for 2–10 hours, enabling intermittent bolus dosing every 6 hours [4].

Pharmacokinetics Drug Metabolism Dosing Regimen

Optimal Use Cases for Terlipressin Based on Quantitative Differentiation


Acute Esophageal Variceal Hemorrhage: First-Line Vasoactive Agent

Terlipressin is indicated for acute variceal bleeding in cirrhotic patients, where its 70% bleeding control rate significantly exceeds the 9% rate achieved with vasopressin [1]. The intermittent bolus dosing (2 mg every 4–6 hours) eliminates the need for continuous infusion, simplifying administration in emergency and critical care settings.

Hepatorenal Syndrome (HRS) with Rapid Reduction in Kidney Function

Terlipressin is the only FDA-approved pharmacotherapy for improving kidney function in adults with HRS [2]. It increases HRS reversal likelihood by 53% (RR 1.53) compared to placebo or other vasoconstrictors [3]. The recommended dosing is 0.85 mg IV bolus every 6 hours, with dose adjustment based on serum creatinine response [4].

Catecholamine-Refractory Vasodilatory Shock

In patients with vasodilatory (e.g., septic) shock refractory to catecholamines, terlipressin significantly reduces norepinephrine requirements (standardized mean difference -1.58) and may improve mortality [5]. Its use as an adjunct vasopressor leverages its distinct V1a-mediated mechanism to restore vascular tone without adrenergic stimulation.

Research Applications in Vasopressin Receptor Pharmacology

Terlipressin serves as a valuable tool compound for studying vasopressin receptor pharmacology due to its unique partial V1a agonism and full V2 agonism [6]. Its prodrug nature and slow conversion to LVP also make it useful for investigating sustained-release mechanisms and peptide prodrug design [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Terlipressin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.